3-Bromo-2,6,8-trichloroquinoline
CAS No.:
Cat. No.: VC17418203
Molecular Formula: C9H3BrCl3N
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H3BrCl3N |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 3-bromo-2,6,8-trichloroquinoline |
| Standard InChI | InChI=1S/C9H3BrCl3N/c10-6-2-4-1-5(11)3-7(12)8(4)14-9(6)13/h1-3H |
| Standard InChI Key | BZSZZLPLHDSUAA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=C(C(=NC2=C(C=C1Cl)Cl)Cl)Br |
Introduction
Synthesis and Manufacturing Processes
Bromination and Chlorination Strategies
The synthesis of 3-bromo-2,6,8-trichloroquinoline typically involves sequential halogenation of a quinoline precursor. A common protocol begins with chlorination using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), followed by bromination with elemental bromine or brominating agents like N-bromosuccinimide (NBS). Reaction conditions, including temperature (-5°C to 25°C) and solvent choice (e.g., chloroform or dichloromethane), critically affect yield and purity .
Optimization of Reaction Parameters
Key steps include:
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Temperature Control: Lower temperatures (-5°C) minimize side reactions during bromination .
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Solvent Selection: Chloroform facilitates homogeneous mixing of halogens and quinoline substrates.
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Purification: Recrystallization from ethanol or column chromatography yields products with >95% purity.
Comparative Analysis of Synthetic Routes
Table 1 contrasts this compound’s synthesis with analogous halogenated quinolines:
| Parameter | 3-Bromo-2,6,8-trichloroquinoline | 8-Bromo-2,4,6-trichloro-3-nitroquinoline |
|---|---|---|
| Halogenation Steps | Sequential Cl/Br addition | Concurrent Br/Cl/NO₂ introduction |
| Reaction Time | 2–4 hours | 2–6 hours |
| Yield | 60–75% | 45–65% |
| Purification Method | Recrystallization | Chromatography |
Molecular Structure and Chemical Properties
Substituent Effects on Reactivity
The electron-withdrawing nature of chlorine and bromine atoms deactivates the quinoline ring, directing electrophilic substitution to meta and para positions. This configuration enhances stability against oxidative degradation while promoting nucleophilic aromatic substitution at position 4.
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Peaks at 750–850 cm⁻¹ confirm C-Cl stretching, while C-Br vibrations appear near 550 cm⁻¹.
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show deshielded aromatic protons (δ 8.2–8.9 ppm) due to electron withdrawal.
Thermal and Solubility Profiles
3-Bromo-2,6,8-trichloroquinoline exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in chloroform (25 mg/mL) and dimethyl sulfoxide (DMSO) (50 mg/mL). Its melting point ranges from 180–185°C, reflecting strong intermolecular halogen bonding.
Analytical Characterization Techniques
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms the molecular ion peak at m/z 327.39 [M+H]⁺, with isotopic patterns matching Br/Cl ratios.
X-ray Crystallography
Single-crystal studies reveal a planar quinoline ring with halogen bond distances of 1.76 Å (C-Br) and 1.73–1.79 Å (C-Cl), consistent with σ-hole interactions.
Comparative Analysis with Structural Analogs
Impact of Nitro vs. Halogen Substituents
Introducing a nitro group (as in 8-bromo-2,4,6-trichloro-3-nitroquinoline) increases electrophilicity but reduces metabolic stability compared to purely halogenated derivatives.
Pharmacokinetic Trade-offs
While bromine enhances lipophilicity, excessive halogenation (e.g., trichloro substitution) may impede blood-brain barrier penetration.
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